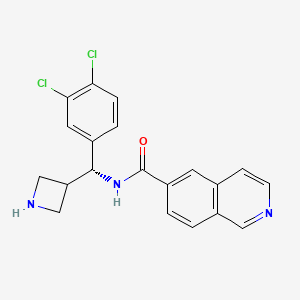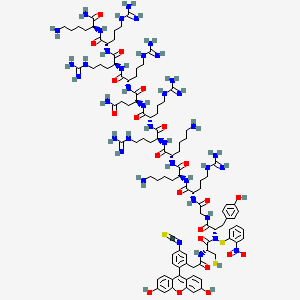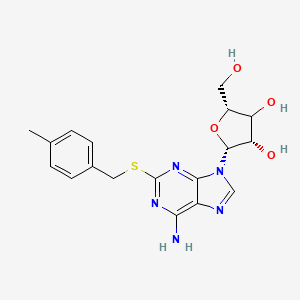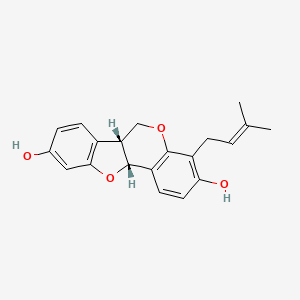
Akt1&PKA-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Akt1&PKA-IN-2 is a compound known for its inhibitory effects on protein kinase B (PKB), also known as Akt, and protein kinase A (PKA). These kinases play crucial roles in various cellular processes, including cell growth, survival, and metabolism. Akt1&PKA-IN-2 has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in oncology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Akt1&PKA-IN-2 involves several steps, starting with the preparation of intermediate compounds. One common method includes the use of amide coupling reactions to form the core structure of the compound. The reaction conditions typically involve the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The final product is purified using techniques such as column chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis of Akt1&PKA-IN-2 may involve more efficient and scalable methods. This could include the use of automated synthesis equipment and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and high-throughput screening can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Akt1&PKA-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Akt1&PKA-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study kinase activity and signaling pathways.
Biology: Employed in cell biology to investigate the role of Akt and PKA in cellular processes.
Medicine: Explored as a potential therapeutic agent in the treatment of cancers and other diseases involving dysregulated kinase activity.
Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications
作用機序
Akt1&PKA-IN-2 exerts its effects by inhibiting the activity of Akt and PKA. The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell growth, survival, and metabolism. The molecular targets include the pleckstrin homology domain of Akt and the catalytic subunit of PKA .
類似化合物との比較
Similar Compounds
Capivasertib (AZD5363): Another Akt inhibitor with similar therapeutic applications.
Ipatasertib: An Akt inhibitor used in cancer research.
MK-2206: A non-ATP-competitive inhibitor of Akt.
Uniqueness
Akt1&PKA-IN-2 is unique due to its dual inhibitory effects on both Akt and PKA, making it a valuable tool for studying the interplay between these kinases in various cellular processes. Its selectivity and potency also distinguish it from other inhibitors .
特性
分子式 |
C20H17Cl2N3O |
|---|---|
分子量 |
386.3 g/mol |
IUPAC名 |
N-[(R)-azetidin-3-yl-(3,4-dichlorophenyl)methyl]isoquinoline-6-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3O/c21-17-4-3-13(8-18(17)22)19(16-10-24-11-16)25-20(26)14-1-2-15-9-23-6-5-12(15)7-14/h1-9,16,19,24H,10-11H2,(H,25,26)/t19-/m0/s1 |
InChIキー |
TWAIYMKBHKNSRO-IBGZPJMESA-N |
異性体SMILES |
C1C(CN1)[C@H](C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4 |
正規SMILES |
C1C(CN1)C(C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B12389557.png)

![(5S)-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12389579.png)
![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12389583.png)
![N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12389584.png)
![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12389592.png)


![2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12389616.png)
![trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B12389623.png)




